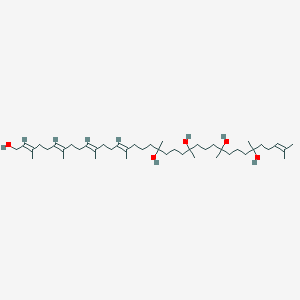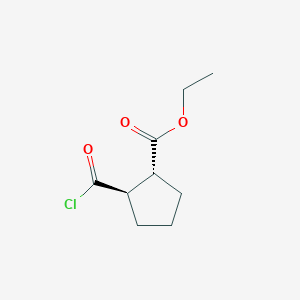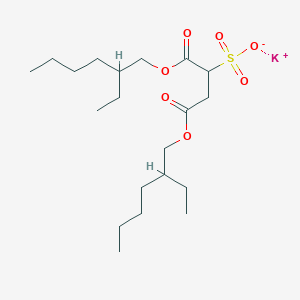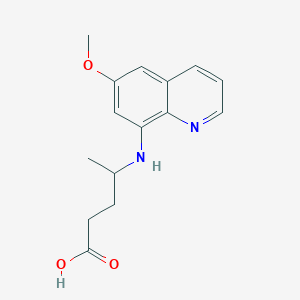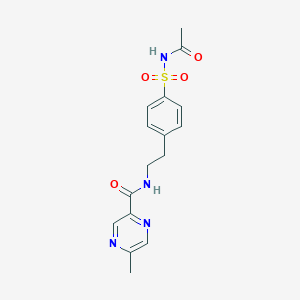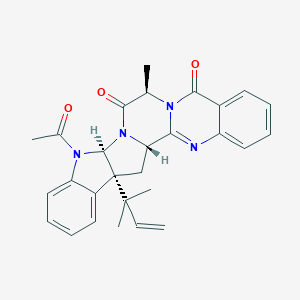
5-N-Acetylardeemin
Overview
Description
5-N-Acetylardeemin is a heterocyclic compound known for its ability to reverse multidrug resistance in tumor cells. This compound is a derivative of ardeemin and has shown significant potential in enhancing the efficacy of chemotherapeutic agents by inhibiting the expression of multidrug resistance proteins .
Mechanism of Action
Target of Action
The primary target of 5-N-Acetylardeemin is the MDR-1 (P-gp) protein, which is a type of ATP-binding cassette (ABC) transporter . This protein is often overexpressed in cancer cells that have acquired multidrug resistance (MDR), and it actively pumps cytotoxic drugs out of the cell, resulting in decreased intracellular concentrations of these drugs .
Mode of Action
This compound interacts with its target, the MDR-1 protein, by inhibiting its expression . This inhibition increases the intracellular accumulation of cytotoxic drugs in the MDR cells . As a result, this compound reverses the MDR activities, making the cancer cells more susceptible to the effects of chemotherapeutic agents .
Biochemical Pathways
It is known that the compound’s action is related to the function of abc transporters, such as mdr-1 . These transporters are involved in a wide variety of cellular processes, including the transport of various anticancer compounds .
Pharmacokinetics
Its ability to increase the intracellular accumulation of cytotoxic drugs suggests that it may influence the bioavailability of these drugs .
Result of Action
The action of this compound results in a significant reversal of adriamycin resistance in multidrug-resistant cancer cells . This is achieved through the inhibition of MDR-1 expression and the subsequent increase in intracellular accumulation of cytotoxic drugs . Importantly, this compound also enhances the sensitivity of parental cancer cells to chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
5-N-Acetylardeemin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), which are responsible for drug efflux in multidrug-resistant cancer cells . By inhibiting the expression of MDR1, this compound increases the intracellular accumulation of cytotoxic drugs, thereby enhancing their efficacy .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In multidrug-resistant cancer cells, it potentiates the cytotoxicity of anticancer agents like vinblastine and doxorubicin . This compound influences cell function by inhibiting the expression of MDR1, leading to increased drug accumulation and enhanced apoptosis . Additionally, this compound affects cell signaling pathways and gene expression, contributing to its role in reversing drug resistance .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It binds to and inhibits the activity of MDR1, a key transporter protein involved in drug efflux . This inhibition leads to increased intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its efficacy in reversing multidrug resistance, with sustained effects on cellular function and drug accumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the cytotoxicity of chemotherapeutic agents without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on normal cellular functions . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to drug metabolism and resistance. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the pharmacokinetics of co-administered drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s ability to inhibit MDR1 also plays a role in its distribution, as it can increase the intracellular concentrations of co-administered drugs .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with MDR1 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Acetylardeemin involves several steps, starting from the precursor ardeemin. The key steps include acetylation of the nitrogen atom at the 5-position of ardeemin. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
5-N-Acetylardeemin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
5-N-Acetylardeemin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in reversing multidrug resistance in cancer cells.
Medicine: Explored as a potential adjuvant in chemotherapy to enhance the efficacy of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Ardeemin: The parent compound of 5-N-Acetylardeemin.
5-N-Formylardeemin: Another derivative of ardeemin with similar properties.
8-Demethylardeemin: A structurally related compound with multidrug resistance-reversing properties
Uniqueness
This compound is unique due to its specific acetylation at the 5-position, which enhances its ability to inhibit multidrug resistance proteins and potentiate the effects of chemotherapeutic agents. This makes it a valuable compound in the field of cancer research and therapy .
Properties
IUPAC Name |
(1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQWSBGQKPGCF-YWDSKPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148441-26-3 | |
| Record name | 5-N-Acetylardeemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148441263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


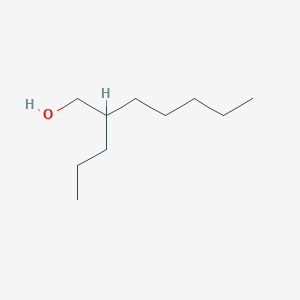
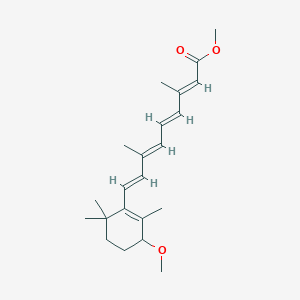
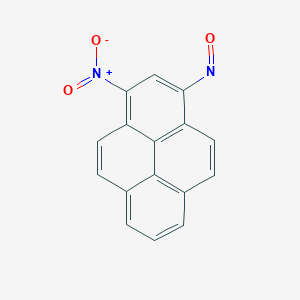
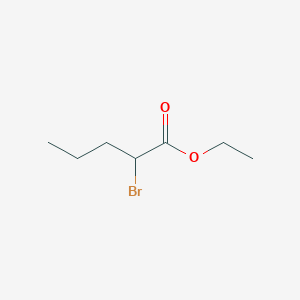
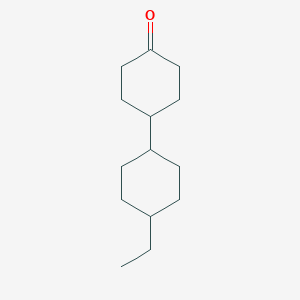

![Methyl 5-[(tert-Butylimino)acetyl]salicylate](/img/structure/B125140.png)
